(2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.
3-Nitrobenzaldehyde: Another precursor used in the synthesis.
Thiosemicarbazide: A reagent used in the initial condensation step.
Uniqueness
What sets (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and dichlorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule.
Properties
Molecular Formula |
C17H10Cl2N4O3S |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2E,5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Cl2N4O3S/c18-12-5-4-11(14(19)8-12)7-15-16(24)21-17(27-15)22-20-9-10-2-1-3-13(6-10)23(25)26/h1-9H,(H,21,22,24)/b15-7-,20-9+ |
InChI Key |
HLGBMFXQMYTHIK-PQBRBNAQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C/2\NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=C2NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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